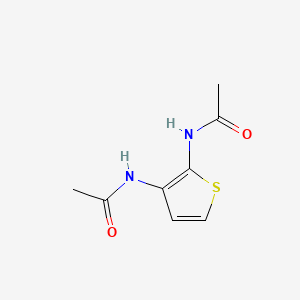

2,3-Diacetylaminothiophene

Description

2,3-Diacetylaminothiophene is a heterocyclic compound that features a thiophene ring substituted with acetylamino groups at the 2 and 3 positions. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique structural and electronic properties .

Properties

CAS No. |

90007-38-8 |

|---|---|

Molecular Formula |

C8H10N2O2S |

Molecular Weight |

198.24 g/mol |

IUPAC Name |

N-(2-acetamidothiophen-3-yl)acetamide |

InChI |

InChI=1S/C8H10N2O2S/c1-5(11)9-7-3-4-13-8(7)10-6(2)12/h3-4H,1-2H3,(H,9,11)(H,10,12) |

InChI Key |

LXJIEFNJYXFBGP-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=C(SC=C1)NC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Diacetylaminothiophene typically involves the acetylation of 2,3-diaminothiophene. One common method is the reaction of 2,3-diaminothiophene with acetic anhydride under reflux conditions. The reaction proceeds as follows:

2,3-diaminothiophene+2Acetic anhydride→this compound+2Acetic acid

The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 2,3-Diacetylaminothiophene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the acetylamino groups to amino groups.

Substitution: Electrophilic substitution reactions can introduce different substituents onto the thiophene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: 2,3-Diaminothiophene.

Substitution: Various substituted thiophenes depending on the electrophile used.

Scientific Research Applications

2,3-Diacetylaminothiophene has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 2,3-Diacetylaminothiophene involves its interaction with specific molecular targets. The acetylamino groups can form hydrogen bonds with biological macromolecules, influencing their activity. The thiophene ring can participate in π-π interactions, further modulating the compound’s effects. Detailed studies are required to elucidate the exact pathways and targets involved .

Comparison with Similar Compounds

2-Acetylaminothiophene: Lacks the second acetylamino group, leading to different reactivity and applications.

3-Acetylaminothiophene: Similar to 2,3-Diacetylaminothiophene but with only one acetylamino group.

2,3-Diaminothiophene: Precursor to this compound, with different chemical properties.

Uniqueness: this compound is unique due to the presence of two acetylamino groups, which enhance its ability to participate in hydrogen bonding and other interactions. This makes it a valuable compound for various applications in chemistry, biology, and industry .

Biological Activity

2,3-Diacetylaminothiophene is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on current research findings.

Chemical Structure and Synthesis

This compound has a unique structure characterized by a thiophene ring with acetyl and amino functional groups. The synthesis of this compound typically involves the acetylation of 2,3-diaminothiophene, which can be achieved through various methods, including the use of acetic anhydride or acetyl chloride in the presence of a base.

Synthesis Method:

- Reagents :

- 2,3-Diaminothiophene

- Acetic anhydride or acetyl chloride

- Base (e.g., pyridine)

- Procedure :

- Dissolve 2,3-diaminothiophene in an appropriate solvent.

- Add acetic anhydride or acetyl chloride dropwise while stirring.

- Allow the reaction to proceed at room temperature or under reflux conditions.

- Isolate the product through filtration or extraction.

Biological Activity

The biological activity of this compound encompasses several pharmacological effects:

Antimicrobial Activity

Research indicates that thiophene derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound can disrupt microbial cell functions, making them effective against various bacterial and fungal strains.

- Case Study : A study evaluated the antimicrobial activity of synthesized thiophene derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated that several derivatives exhibited minimum inhibitory concentrations (MIC) in the range of 10-50 µg/mL .

Anti-inflammatory Properties

Thiophene compounds have also been investigated for their anti-inflammatory effects. In vitro assays have shown that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

- Research Findings : A focused library screening revealed that 2-amino thiophene derivatives had potent anti-inflammatory activity, with some compounds reducing inflammation markers by over 50% at concentrations as low as 25 µM .

The mechanisms underlying the biological activities of this compound are still being elucidated. However, several hypotheses include:

- Interaction with Enzymes : The presence of the amino group may facilitate interactions with microbial proteins through hydrogen bonding and van der Waals forces, enhancing its antimicrobial efficacy .

- Cytokine Modulation : The compound may modulate cytokine production by affecting signaling pathways associated with inflammation .

Comparative Biological Activity

To provide a clearer understanding of its biological activity compared to related compounds, a summary table is presented below:

| Compound Name | Biological Activity | MIC (µg/mL) | IC50 (µM) |

|---|---|---|---|

| This compound | Antimicrobial | 10-50 | N/A |

| Dimethyl 4-aminothiophene-2,3-dicarboxylate | Antibacterial & Anti-inflammatory | 20-40 | N/A |

| 2-Aminothiophene | Anti-inflammatory | N/A | <25 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.